BENZ(a)ANTHRACENE, 3,4-DIHYDRO-
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Overview
Description
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H14 It is a derivative of benzo[a]anthracene, which is known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- typically involves the hydrogenation of benzo[a]anthracene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory hydrogenation process, ensuring proper handling and safety measures due to the compound’s potential carcinogenicity .
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 3,4-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as dihydrodiols and epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[b]phenanthrene: Another PAH with similar structural features and carcinogenic potential.
Tetracene: A PAH with four fused aromatic rings, used in organic electronics.
Uniqueness
BENZ(a)ANTHRACENE, 3,4-DIHYDRO- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological interactions compared to its fully aromatic counterparts. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and their interactions with biological systems .
Properties
CAS No. |
60968-01-6 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
3,4-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,4,6-12H,3,5H2 |
InChI Key |
UWODATFVIWARKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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